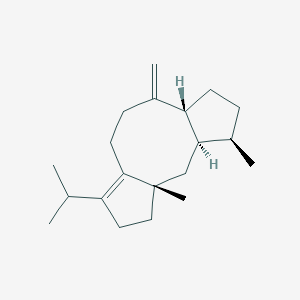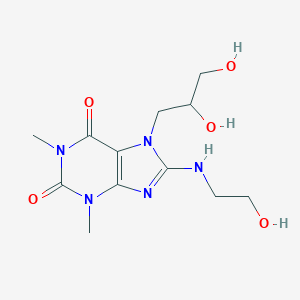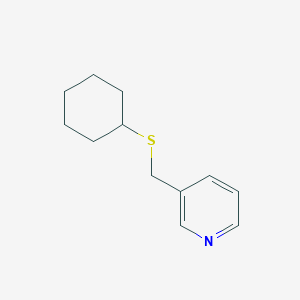
Pyridine, 3-((cyclohexylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-((cyclohexylthio)methyl)-, also known as CTMP, is a chemical compound that belongs to the family of pyridines. It is a potent psychostimulant drug that has been found to have a high affinity for the dopamine transporter. CTMP has been of great interest to researchers due to its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Wirkmechanismus
Pyridine, 3-((cyclohexylthio)methyl)- works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, attention, and focus.
Biochemische Und Physiologische Effekte
Pyridine, 3-((cyclohexylthio)methyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyridine, 3-((cyclohexylthio)methyl)- in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one of the limitations of using Pyridine, 3-((cyclohexylthio)methyl)- is that it is a potent psychostimulant drug, which makes it difficult to use in experiments involving human subjects.
Zukünftige Richtungen
There are a number of future directions for research on Pyridine, 3-((cyclohexylthio)methyl)-. One area of research is the development of new drugs that are more selective for the dopamine transporter. Another area of research is the use of Pyridine, 3-((cyclohexylthio)methyl)- in the treatment of cognitive disorders such as ADHD and narcolepsy. Additionally, research is needed to better understand the long-term effects of Pyridine, 3-((cyclohexylthio)methyl)- use and its potential for abuse.
Synthesemethoden
The synthesis of Pyridine, 3-((cyclohexylthio)methyl)- involves the reaction of 3-pyridylmethyl chloride with cyclohexylthiol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure Pyridine, 3-((cyclohexylthio)methyl)-.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-((cyclohexylthio)methyl)- has been extensively studied for its potential use in the treatment of ADHD, narcolepsy, and other cognitive disorders. It has been found to have similar effects to methylphenidate, a commonly used drug for the treatment of ADHD. Pyridine, 3-((cyclohexylthio)methyl)- has also been studied for its potential use as a cognitive enhancer and as a performance-enhancing drug.
Eigenschaften
CAS-Nummer |
102206-50-8 |
|---|---|
Produktname |
Pyridine, 3-((cyclohexylthio)methyl)- |
Molekularformel |
C12H17NS |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
3-(cyclohexylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h4-5,8-9,12H,1-3,6-7,10H2 |
InChI-Schlüssel |
SZYLLWWVPFAVSY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
Kanonische SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
Andere CAS-Nummern |
102206-50-8 |
Synonyme |
3-(cyclohexylsulfanylmethyl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
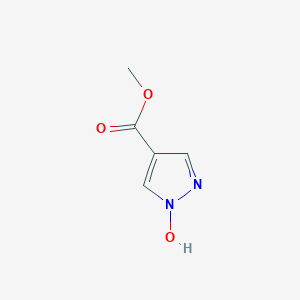
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)

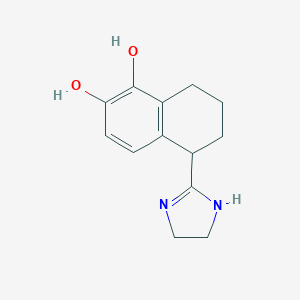
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
